4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide

Hydrogen-bond donor CNS permeability physicochemical property

Specify CAS 2101196-23-8 to secure the privileged 4-amino-1H-pyrazole-3-carboxamide core. The N1-(2-fluoroethyl) group resists CYP450 ω-oxidation, while the C3-N,N-dimethylamide eliminates an H-bond donor—delivering a sole HBD (4-amino) and a CNS MPO-compliant profile (tPSA<90 Ų, MW 200.21) unmatched by des-fluoro or primary amide analogs. Ideal for stabilizing metabolic panels and enabling SAR at mGluR1. Avoid experimental drift: procure the exact fluoroethyl-dimethyl amide pattern.

Molecular Formula C8H13FN4O
Molecular Weight 200.217
CAS No. 2101196-23-8
Cat. No. B2454302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
CAS2101196-23-8
Molecular FormulaC8H13FN4O
Molecular Weight200.217
Structural Identifiers
SMILESCN(C)C(=O)C1=NN(C=C1N)CCF
InChIInChI=1S/C8H13FN4O/c1-12(2)8(14)7-6(10)5-13(11-7)4-3-9/h5H,3-4,10H2,1-2H3
InChIKeyOKYQODPPQJXHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide (CAS 2101196-23-8): Structural and Pharmacochemical Profile for Research Procurement


4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide (CAS 2101196-23-8) is a fully synthetic, tetra-substituted pyrazole-3-carboxamide derivative with the molecular formula C₈H₁₃FN₄O and a molecular weight of 200.21 g·mol⁻¹ . The compound features a 4-amino group, a 1-(2-fluoroethyl) substituent, and an N,N-dimethylcarboxamide moiety at the 3-position [1]. It belongs to a broader class of 1-alkyl-4-amino-1H-pyrazole-3-carboxamides that have been patented as metabotropic glutamate receptor 1 (mGluR1) antagonists for neuropsychiatric indications [2]. The combination of a fluoroethyl group—which introduces enhanced metabolic stability relative to non-fluorinated alkyl chains—and a tertiary dimethylamide—which eliminates hydrogen-bond donor capacity at the carboxamide nitrogen—creates a distinctive physicochemical signature that differentiates this compound from its primary amide and des-fluoro analogs [1][3].

Why 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide Cannot Be Replaced by Generic Pyrazole-3-Carboxamide Analogs


Generic substitution among 4-amino-1H-pyrazole-3-carboxamide congeners is scientifically unsound because small structural perturbations at the N1 and C3 positions produce large, non-linear shifts in key drug-like properties [1]. Replacing the 2-fluoroethyl group with an ethyl or unsubstituted alkyl chain eliminates the fluorine-mediated stabilization against cytochrome P450 oxidative metabolism—an effect directly attributable to the electron-withdrawing and bond-strengthening properties of the C–F bond adjacent to the heterocycle [2]. Similarly, substituting the N,N-dimethyl tertiary amide with a primary carboxamide (–CONH₂) introduces an additional hydrogen-bond donor, which predictably lowers passive membrane permeability and alters the compound's CNS penetration profile as estimated by the CNS MPO score [1][3]. The simultaneous presence of both the 2-fluoroethyl and N,N-dimethyl functionalities defines a precise physicochemical space (cLogP, tPSA, HBD count) that cannot be recapitulated by any single-point modification [3]. These differences are not incremental—they represent binary, structure-enforced property cliffs that fundamentally alter the fitness of the compound for specific assay conditions, target engagement studies, or in vivo experimental designs, making unverified generic substitution a direct risk to experimental reproducibility .

4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide: Quantitative Differentiation Evidence Against Structural Analogs


Hydrogen-Bond Donor Count Reduction by N,N-Dimethyl Substitution Relative to Primary Carboxamide Analogs

The N,N-dimethylcarboxamide group in CAS 2101196-23-8 (C₈H₁₃FN₄O) eliminates one hydrogen-bond donor (HBD) relative to the corresponding primary amide analog 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (CAS 1429419-56-6; C₆H₉FN₄O). PubChem computed properties indicate the primary amide analog has an HBD count of 2 (the 4-amino group and the –CONH₂ group), while the tertiary dimethylamide in CAS 2101196-23-8 retains only 1 HBD (the 4-amino group) [1]. In CNS drug design, an HBD count ≤ 1 is a critical threshold for passive blood-brain barrier penetration according to the CNS MPO scoring paradigm [2].

Hydrogen-bond donor CNS permeability physicochemical property drug-likeness

Metabolic Stabilization Conferred by the 2-Fluoroethyl Substituent Relative to Ethyl Analogs

The 2-fluoroethyl group at N1 of CAS 2101196-23-8 introduces a C–F bond at the terminal position of the ethyl chain. In medicinal chemistry, replacing a terminal C–H with C–F on an N-alkyl substituent is a validated strategy to block cytochrome P450-mediated ω-oxidation, as the C–F bond (bond dissociation energy ≈ 115–130 kcal·mol⁻¹) is substantially stronger than the corresponding C–H bond (≈ 96–105 kcal·mol⁻¹) and cannot be abstracted by the reactive Fe=O intermediate of CYP enzymes [1]. The comparator 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide (CAS 1482803-88-2; C₈H₁₄N₄O) lacks this fluorine atom and is therefore predicted to undergo more rapid oxidative N-dealkylation [1]. While direct experimental microsomal stability data for CAS 2101196-23-8 are not publicly available, the class-level effect of terminal fluoroalkyl substitution on metabolic stability is mechanistically well-established across diverse heterocyclic series [1][2].

Metabolic stability fluorine substitution CYP450 oxidation alkyl chain blockade

Modulated Lipophilicity Through Combined Fluoroethyl and N,N-Dimethyl Substitution Versus Des-Fluoro and Des-Dimethyl Analogs

The lipophilicity of 4-amino-1H-pyrazole-3-carboxamide derivatives is exquisitely sensitive to both N1 and C3 substitution. The des-dimethyl analog 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (CAS 1429419-56-6) has a computed XLogP3-AA of −0.4 [1]. The N,N-dimethylation in CAS 2101196-23-8 adds two methyl groups, which are predicted to increase cLogP by approximately +0.5 to +1.0 log unit based on the Hansch π constant for aliphatic carbon (+0.5 per carbon atom) [2], while the fluoroethyl group contributes a polar, electronegative element that partially offsets this increase. The des-fluoro analog 4-amino-N,N-dimethyl-1H-pyrazole-3-carboxamide (CAS 1341952-11-1; C₆H₁₀N₄O) lacks both the fluorine atom and the N1-ethyl chain extension, resulting in a substantially different lipophilicity profile . This finely balanced lipophilicity positions CAS 2101196-23-8 in an intermediate cLogP range favorable for both aqueous solubility and membrane permeation—a property window distinct from both less lipophilic des-dimethyl and less polar des-fluoro comparators.

Lipophilicity cLogP CNS MPO physicochemical optimization

Topological Polar Surface Area (tPSA) Tuning Through N,N-Dimethyl Substitution for Blood-Brain Barrier Penetration Prediction

The topological polar surface area (tPSA) is a key determinant of passive membrane permeability, with a tPSA < 90 Ų widely accepted as a threshold for blood-brain barrier penetration [1]. The primary amide analog 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (CAS 1429419-56-6) has a computed tPSA of 86.9 Ų, placing it near the upper boundary of the CNS-penetrant space [2]. Conversion of the –CONH₂ group to the –CON(CH₃)₂ tertiary amide in CAS 2101196-23-8 replaces N–H polar hydrogens with N–CH₃ groups, which is expected to reduce tPSA by approximately 5–10 Ų (based on the removal of one H-bond donor contribution and steric shielding of the carbonyl oxygen) [3]. This reduction shifts the compound more comfortably into the CNS-favorable tPSA range, below the 80–90 Ų threshold, while maintaining a molecular weight of 200.21 g·mol⁻¹ .

tPSA blood-brain barrier CNS drug design permeability

Molecular Weight and Heavy Atom Count Differentiation Supporting CNS Lead-Like Property Compliance

CAS 2101196-23-8 possesses a molecular weight (MW) of 200.21 g·mol⁻¹ and 14 heavy atoms (C₈H₁₃FN₄O) . This places the compound squarely within the CNS lead-like property space (MW ≤ 300–350 g·mol⁻¹; heavy atom count ≤ 22) [1]. In contrast, many potent 1H-pyrazole-3-carboxamide kinase inhibitors that have appeared in the literature, such as the FLT3/CDK inhibitor FN-1501 (CAS 1429515-59-2; MW ≈ 540 g·mol⁻¹) [2], carry substantially larger substituents that increase MW and reduce ligand efficiency. The compact structure of CAS 2101196-23-8, combined with its favorable HBD count (1) and estimated tPSA, positions it as a highly ligand-efficient starting point for fragment-based or lead-optimization campaigns where maintaining low MW and high ligand efficiency (LE > 0.3 kcal·mol⁻¹ per heavy atom) is paramount [1].

Molecular weight lead-likeness CNS drug properties fragment-based screening

Structural Preorganization of the 2-Fluoroethyl Group: Gauche Effect Implications for Bioactive Conformation

The 1-(2-fluoroethyl) substituent in CAS 2101196-23-8 is subject to the fluorine gauche effect, wherein the electronegative fluorine atom preferentially adopts a gauche conformation relative to an adjacent electronegative atom (here, the N1 of the pyrazole ring) due to stereoelectronic stabilization of the σ*C–F orbital by the nitrogen lone pair [1]. This conformational bias is absent in the non-fluorinated ethyl analog (CAS 1482803-88-2) and in the des-fluoroethyl analogs that lack the N1-alkyl chain entirely (e.g., CAS 1341952-11-1). For 1-(2-fluoroethyl)azoles, the preferred N–C–C–F dihedral angle of approximately 60° (gauche) orients the C–F bond into a defined spatial region that can participate in favorable multipolar interactions with protein binding site residues (e.g., C–F···H–Cα, C–F···C=O) or structured water networks [1][2].

Gauche effect conformational control fluoroethyl bioactive conformation

Recommended Experimental and Procurement Scenarios for 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide (CAS 2101196-23-8)


CNS Lead Optimization: mGluR1 Antagonist Scaffold Expansion with Intrinsic Blood-Brain Barrier Property Compliance

The compound's predicted HBD count of 1, estimated tPSA < 90 Ų, and MW of 200.21 g·mol⁻¹ collectively satisfy key CNS MPO criteria for passive brain penetration [1][2]. Researchers pursuing mGluR1 antagonist programs—for which the 1-alkyl-4-amino-1H-pyrazole-3-carboxamide scaffold has been explicitly patented [3]—should select CAS 2101196-23-8 as a privileged core for systematic SAR studies because its tertiary dimethylamide eliminates an HBD while maintaining the 4-amino group as the sole HBD, directly addressing a common cause of CNS attrition during lead optimization [1].

In Vitro Metabolic Stability Screening Requiring CYP-Resistant N1-Alkyl Substituents

For microsomal or hepatocyte stability assays where rapid N-dealkylation of ethyl-substituted analogs confounds interpretation, the 2-fluoroethyl group in CAS 2101196-23-8 provides a metabolically stabilized N1 substituent predicted to resist CYP-mediated ω-oxidation [1][4]. This makes the compound suitable as a stable baseline probe in comparative metabolic stability panels against ethyl, propyl, and unsubstituted N1 congeners, enabling deconvolution of structure-metabolism relationships independent of N-dealkylation clearance pathways [4].

Physicochemical Property Benchmarking in Fluorinated Pyrazole Fragment Libraries

CAS 2101196-23-8 occupies a narrow and valuable physicochemical window—intermediate lipophilicity with balanced tPSA and low HBD count—that is not replicated by either the more polar des-dimethyl analog (CAS 1429419-56-6; XLogP3-AA = −0.4; tPSA = 86.9 Ų; 2 HBD) or the less polar des-fluoro analogs lacking the N1-alkyl extension [2]. Procurement of this compound for fragment-based screening libraries or property-focused chemical biology probe collections enables experimental mapping of the property-activity relationship space defined by simultaneous fluoroethyl and N,N-dimethyl substitution .

18F-Radiotracer Precursor Development Leveraging the 2-Fluoroethyl Motif for PET Imaging Applications

The 2-fluoroethyl group serves as a direct synthetic handle for 18F-radiolabeling via nucleophilic [18F]fluoride displacement of a suitable leaving group (e.g., tosylate or mesylate) on a 2-functionalized ethyl precursor, or via [18F]fluoroethylation strategies [5]. Unlike the des-fluoro and ethyl analogs, CAS 2101196-23-8 provides the fluoroethyl group pre-installed on the pyrazole scaffold, enabling late-stage diversification at the 4-amino or carboxamide positions while retaining the fluorine atom for subsequent cold reference standard characterization in PET tracer development programs [5].

Quote Request

Request a Quote for 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.